Cyclopropyl 2-(piperidinomethyl)phenyl ketone
Overview
Description
“Cyclopropyl 2-(piperidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol. It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of cyclopropyl ketones, including “this compound”, often involves the use of hydrogen borrowing catalysis . This process involves the removal of hydrogen from an alcohol to generate an aldehyde in situ. The aldehyde then reacts with a nucleophile (e.g., an enolate) to form a bond. The hydrogen is then returned to a reactive intermediate (e.g., an enone) to complete the catalytic cycle and deliver alkylated compounds .Chemical Reactions Analysis
Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide. It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring-opening reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C16H21NO) and molecular weight (243.34 g/mol). Further details about its melting point, boiling point, density, and other physical properties are not available in the search results.Scientific Research Applications
Nickel-catalyzed Cycloaddition
Cyclopropyl phenyl ketone, related to Cyclopropyl 2-(piperidinomethyl)phenyl ketone, underwent oxidative addition to nickel complexes, forming nickeladihydropyran. This compound acts as a key intermediate in nickel-catalyzed cycloaddition reactions, leading to the formation of cyclopentane derivatives with carbonyl substituents at specific positions. This process exemplifies the application of cyclopropyl ketones in synthesizing complex molecular structures with potential utility in material science and pharmaceutical synthesis (Ogoshi, Nagata, & Kurosawa, 2006).
Hydrogen Borrowing Catalysis
Ortho-disubstituted phenyl and cyclopropyl ketones have been identified as crucial for C-C bond formation via iridium-catalyzed hydrogen borrowing catalysis. This methodology highlights the strategic application of cyclopropyl ketones in constructing α-branched ketones, showcasing their versatility in organic synthesis and potential in developing new synthetic routes for pharmaceuticals (Frost et al., 2015).
Synthesis of Dihydropyrroles and Pyrroles
Doubly activated cyclopropanes, derived from cyclopropyl ketones, have been employed as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles. These findings demonstrate the utility of cyclopropyl ketones in accessing densely functionalized pyrroles, important intermediates in pharmaceutical chemistry (Wurz & Charette, 2005).
Gold-catalyzed Cycloisomerization
The gold-catalyzed cycloisomerization of enyne esters to form cis-1,2,3,6-tetrahydropyridin-4-yl ketone derivatives demonstrates the application of cyclopropyl ketones in generating structurally diverse compounds. This method offers a synthetic route to highly functionalized piperidines, a core structure in many bioactive molecules (Rao et al., 2013).
[3+2] Cycloadditions by Visible Light Photocatalysis
A formal [3+2] reaction of aryl cyclopropyl ketones with olefins under visible light photocatalysis has been developed, leading to the formation of highly substituted cyclopentane systems. This innovative approach leverages the unique properties of cyclopropyl ketones for photocatalytic reactions, expanding the toolbox for synthetic chemists in constructing complex cyclopentane architectures (Lu, Shen, & Yoon, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Cyclopropane derivatives are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Mode of Action
Cyclopropyl 2-(piperidinomethyl)phenyl ketone, like other cyclopropane derivatives, may interact with its targets through a mechanism involving hydrogen borrowing (HB) catalysis . This process involves the alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, resulting in the formation of a cyclopropanated product .
Biochemical Pathways
Cyclopropane derivatives are known to be involved in various biochemical pathways due to their ability to impose conformational restrictions on molecules, leading to improved interactions with target proteins .
Pharmacokinetics
The introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates .
Result of Action
The inclusion of a cyclopropane motif in drug candidates can impart a significant boost in potency .
Action Environment
The stability and efficacy of cyclopropane derivatives can be influenced by various factors, including temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQIRPRGXUYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643620 | |
Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-83-6 | |
Record name | Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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